molecular formula C5H7NS B1360104 2,4-Dimethylthiazole CAS No. 541-58-2

2,4-Dimethylthiazole

Cat. No. B1360104
CAS RN: 541-58-2
M. Wt: 113.18 g/mol
InChI Key: OBSLLHNATPQFMJ-UHFFFAOYSA-N
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Description

2,4-Dimethylthiazole is a chemical compound with the molecular formula C5H7NS . It is used in the preparation of insect repellants and also functions as an anesthetic for aquatic animals . It is a flavor component of peanut oils .


Synthesis Analysis

2,4-Dimethylthiazole can be synthesized from Thioacetamide and Bromoacetone .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylthiazole consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The average mass is 113.181 Da and the monoisotopic mass is 113.029922 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dimethylthiazole are not detailed in the search results, a study has shown that attaching 2,4-dimethylthiazole to a photochromic triangle terthiophene dye significantly affects both the photochromism and fluorescence of the triangle terthiophene .


Physical And Chemical Properties Analysis

2,4-Dimethylthiazole has a density of 1.1±0.1 g/cm3, a boiling point of 153.4±9.0 °C at 760 mmHg, and a vapor pressure of 4.3±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.4±3.0 kJ/mol and the flash point is 46.0±7.6 °C . The index of refraction is 1.531 .

Scientific Research Applications

1. Spectroscopic and Computational Studies

  • 5-Acetyl-2,4-Dimethylthiazole Analysis: Avcı et al. (2019) conducted a comprehensive study on 5-acetyl-2,4-dimethylthiazole, analyzing its molecular geometric parameters, vibrational wavenumbers, and nonlinear optical properties using spectroscopic methods and DFT calculations. The compound exhibited potential as an antiproliferative and antibacterial agent, which was confirmed through molecular docking studies targeting vascular endothelial growth factor (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (KAS III) (Avcı, Dede, Bahçelī, & Varkal, 2019).

2. Biochemical and Pharmacological Properties

  • Biological Activities of Thiazole Derivatives: Yurttaş et al. (2018) synthesized new thiazole derivatives, including those based on 2-amino-4,5-dimethylthiazole, and evaluated their antiproliferative activity on various cell lines. The study highlighted the diverse biological activities of thiazole derivatives, particularly in terms of their cytotoxic and antitumor efficacies (Yurttaş, Demir, & Çiftçi, 2018).

3. Chemotherapeutic Applications

  • Anticancer Activity of Thiazole-Hydrazone Derivatives: Evren et al. (2020) designed and synthesized novel 4,5-dimethyl thiazole-hydrazone derivatives, assessing their anticancer activity against lung adenocarcinoma and glioma cells. The study provided insights into the structure-activity relationship of these compounds, indicating their potential in cancer treatment (Evren, Yurttaş, Eksellı, Aksoy, & Akalın-Çiftçi, 2020).

4. Chemical Synthesis and Modification

  • Rearrangement of 2,4-Dimethylthiazole 3-Oxide: Anderson, Barnes, and Khan (1964) studied the rearrangement of 2,4-dimethylthiazole 3-oxide with acetic anhydride, revealing the production of specific acetoxymethyl-methylthiazole compounds. This study provides valuable insights into the chemical behavior and potential synthetic applications of 2,4-dimethylthiazole derivatives (Anderson, Barnes, & Khan, 1964).

5. Molecular Docking Studies

  • Inhibitory Effect of Thiazole Derivatives: The research by Avcı et al. also included molecular docking studies, demonstrating the inhibitory effect of 5-acetyl-2,4-dimethylthiazole on specific enzymes, suggesting its potential application in drug development for various diseases (Avcı et al., 2019).

6. Pharmacological Research

  • Selective Bromination of 4,5-Dimethylthiazole: Hariri et al. (1998) conducted a study on the selective bromination of 4,5-dimethylthiazole, which is critical for the synthesis of various pharmacologically active molecules. This research provides a foundation for the synthesis of more complex thiazole derivatives with potential therapeutic applications (Hariri, Galley, Pautet, & Fillion, 1998).

7. Microwave Spectroscopy in Chemical Analysis

  • Coupled Large Amplitude Motions in Thiazole: Van et al. (2020) investigated the microwave spectrum of 4,5-dimethylthiazole, focusing on its internal rotations and nitrogen quadrupole hyperfine structures. This study is significant for understanding the dynamic behavior of thiazole molecules, which can influence their reactivity and interactions in various chemical and biological systems (Van, Nguyen, Stahl, Nguyen, & Kleiner, 2020).

Safety And Hazards

2,4-Dimethylthiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers One relevant paper is “Photo-Induced Fluorochromism of a Star-Shaped Photochromic Dye with 2,4-Dimethylthiazole Attaching to Triangle Terthiophene” published in the Journal of Fluorescence . The paper discusses the synthesis of a photochromic triangle terthiophene dye with 2,4-dimethylthiazole attached and its photochromic properties when irradiated with UV/Vis light alternately .

properties

IUPAC Name

2,4-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSLLHNATPQFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060250
Record name Thiazole, 2,4-dimethyl-
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Molecular Weight

113.18 g/mol
Source PubChem
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Boiling Point

145.00 °C. @ 760.00 mm Hg
Record name 2,4-Dimethylthiazole
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Product Name

2,4-Dimethylthiazole

CAS RN

541-58-2
Record name 2,4-Dimethylthiazole
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Record name 2,4-Dimethylthiazole
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Record name 2,4-DIMETHYLTHIAZOLE
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Record name Thiazole, 2,4-dimethyl-
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Record name 2,4-dimethylthiazole
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Record name 2,4-DIMETHYLTHIAZOLE
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Record name 2,4-Dimethylthiazole
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Melting Point

69.00 °C. @ 760.00 mm Hg
Record name 2,4-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
604
Citations
HJ Anderson, DJ Barnes… - Canadian Journal of …, 1964 - cdnsciencepub.com
The rearrangement in acetic anhydride of 2,4-dimethylthiazole 3-oxide has been found to produce 2-acetoxymethyl-4-methylthiazole and 4-acetoxymethyl-2-methylthiazole in the ratio …
Number of citations: 14 cdnsciencepub.com
WR Boon - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… activity of this nature, the most active being 2 : 4-dimethylthiazole-5-carbosdietl~ylamide (I ; R … The only other substances which approached this in activity were 2 : 4-dimethylthiazole-5-…
Number of citations: 12 pubs.rsc.org
DP Gavel, DJ Hodgson - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
(IUCr) trans-Dichlorobis(2,4-dimethylthiazole)copper(II) Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 35 …
Number of citations: 8 scripts.iucr.org
X Li, Q Qian, W Jiang - Journal of Fluorescence, 2023 - Springer
A photochrmic triangle terthiophene dye with 2,4-dimethylthiazole attached was synthesized and shows regular photochromic properties when irradiated with UV/Vis light alternately. It …
Number of citations: 4 link.springer.com
KB Gangurde, VA Adole, DS Ghotekar - Results in Chemistry, 2023 - Elsevier
In this paper, we describe the synthesis of a novel (E)-5-(1-(2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazineylidene)ethyl)-2,4-dimethylthiazole (DCPTHT) via multicomponent reaction …
Number of citations: 0 www.sciencedirect.com
S Khemissi, V Van, M Schwell, I Kleiner… - The Journal of …, 2023 - ACS Publications
The microwave spectrum of 2,4-dimethylthiazole was recorded using a pulsed molecular jet Fourier-transform microwave spectrometer operating in the frequency range from 2.0 to 26.5 …
Number of citations: 7 pubs.acs.org
HY Mao, H Song, DQ Shi - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
A series of novel (Z)‐1‐tert‐butyl (or phenyl)‐2‐(1H‐1,2,4‐triazol‐1‐yl)‐ethanone O‐[2,4‐dimethylthiazole (or 4‐methyl‐1,2,3‐thiadiazole) −5‐carbonyl] oximes 5a–5c and (1Z, 3Z)‐4,4‐…
Number of citations: 5 onlinelibrary.wiley.com
IL Mushkalo, IF Shedov - Chemistry of Heterocyclic Compounds, 1974 - Springer
Bisquaternary salts in which the hydrogen atoms of the heterocyclic rings are bonded by polymethylene chains of different lengths were synthesized from lepidine and 2,4-di-…
Number of citations: 3 link.springer.com
T Nakano, A Mart - Organic Mass Spectrometry, 1981 - Wiley Online Library
The mass spectra of the oxetanes of 3,5‐dimethylisoxazole, 2,4‐dimethylthiazole and 1‐acetylimidazole have been studied with the aid of high resolution mass spectrometry. The …
D Avcı, B Dede, S Bahçeli, D Varkal - Revista mexicana de física, 2019 - scielo.org.mx
In this work, the 5-acetyl-2, 4-dimethylthiazole (C​ 7 H​ 9 NSO) molecule was studied by using the experimental UV-vis (in three different solvents) and FT-IR spectral results, and …
Number of citations: 8 www.scielo.org.mx

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